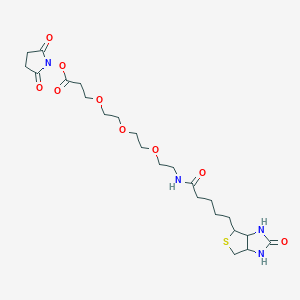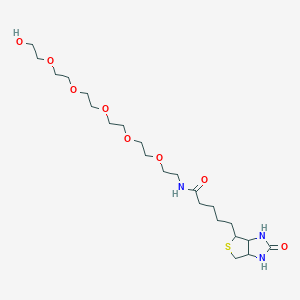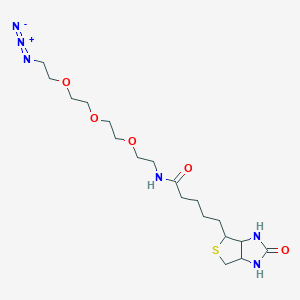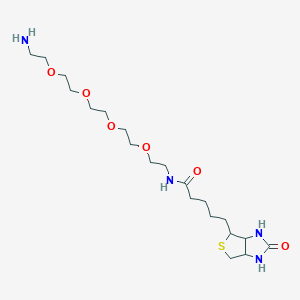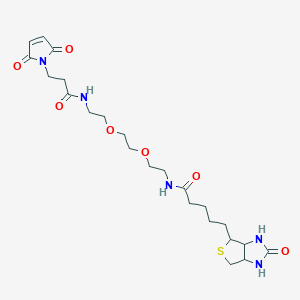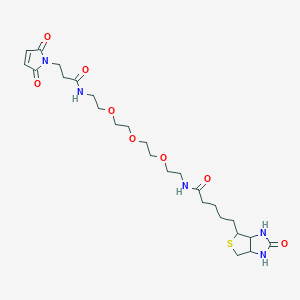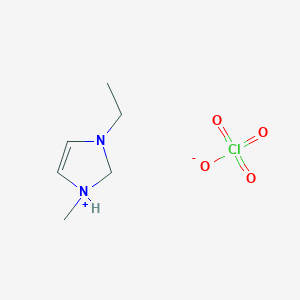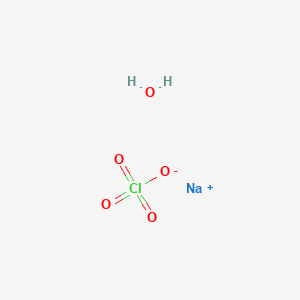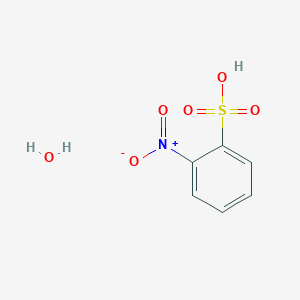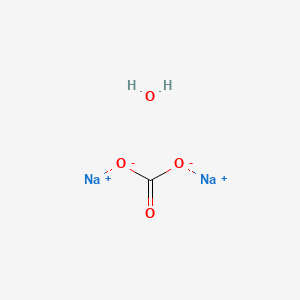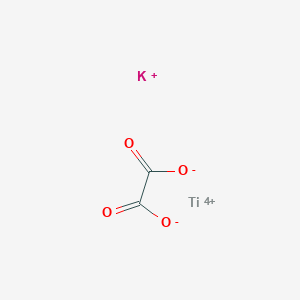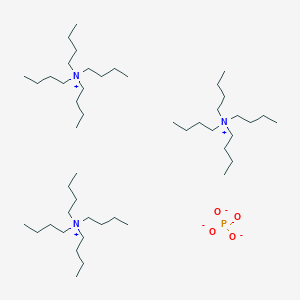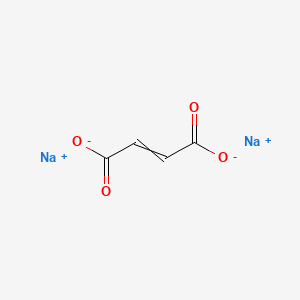
Disodium but-2-enedioate
Overview
Description
Disodium but-2-enedioate: It is the disodium salt of fumaric acid and is commonly used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium but-2-enedioate can be synthesized by neutralizing fumaric acid with sodium carbonate. The process involves heating water to a boil and adding fumaric acid under stirring. Sodium carbonate is then added in portions until the pH reaches 6.5-6.7. The mixture is stirred well and filtered while hot to obtain a solution of disodium fumarate .
Industrial Production Methods: The industrial production of this compound follows a similar method, where fumaric acid is neutralized by sodium carbonate. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Disodium but-2-enedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce maleic acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Maleic acid.
Reduction: Succinic acid.
Substitution: Various substituted fumarates depending on the reagents used
Scientific Research Applications
Chemistry: Disodium but-2-enedioate is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving metabolic pathways, particularly in the Krebs cycle, where fumarate is an intermediate.
Medicine: this compound is used in the formulation of certain pharmaceuticals and as a dietary supplement for its potential health benefits.
Industry: It is used as a food additive, flavoring agent, and in the production of polyester resins and adhesives .
Mechanism of Action
Disodium but-2-enedioate exerts its effects by participating in various biochemical pathways. In the Krebs cycle, it is converted to malate by the enzyme fumarase. This conversion is crucial for cellular respiration and energy production. The compound also acts as a chelating agent, binding to metal ions and facilitating their excretion from the body .
Comparison with Similar Compounds
Disodium maleate: The disodium salt of maleic acid, which is an isomer of fumaric acid.
Disodium succinate: The disodium salt of succinic acid, which is a reduction product of fumaric acid.
Uniqueness: Disodium but-2-enedioate is unique in its ability to participate in both oxidation and reduction reactions, making it a versatile compound in various chemical processes. Its role in the Krebs cycle also highlights its importance in biological systems .
Properties
IUPAC Name |
disodium;but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMDZAOKORVFC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873770 | |
| Record name | Disodium 2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2-Butenedioic acid (2Z)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
371-47-1, 54060-75-2 | |
| Record name | 2-Butenedioic acid (2Z)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)
